molecular formula C19H18ClN3O3S B11172653 2-(4-chlorophenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-chlorophenyl)-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11172653
M. Wt: 403.9 g/mol
InChI Key: ZEPBENXGUXNDOR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiadiazole intermediate.

    Attachment of the Dimethoxyphenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the dimethoxyphenylmethyl group is attached to the thiadiazole ring.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline: Shares a similar chlorophenyl and dimethoxyphenyl structure but differs in the core ring system.

    2-(4-Chlorophenyl)-1-(2,4-Dimethoxyphenyl)-3-(Dimethylamino)prop-2-en-1-one: Contains similar functional groups but has a different backbone structure.

Uniqueness

2-(4-Chlorophenyl)-N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its thiadiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H18ClN3O3S/c1-25-15-8-5-13(9-16(15)26-2)11-18-22-23-19(27-18)21-17(24)10-12-3-6-14(20)7-4-12/h3-9H,10-11H2,1-2H3,(H,21,23,24)

InChI Key

ZEPBENXGUXNDOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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